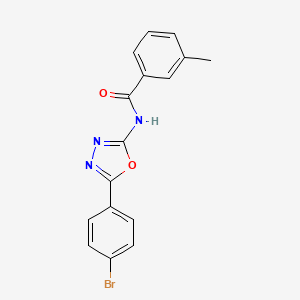

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

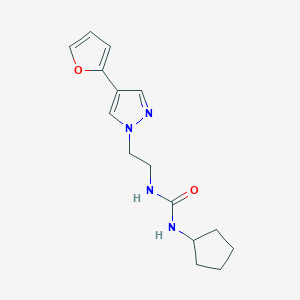

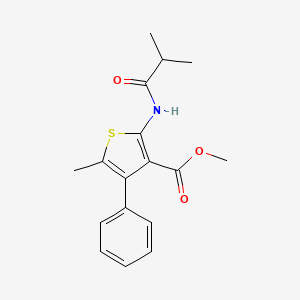

“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide” is a complex organic compound. It contains a bromophenyl group, an oxadiazole ring, and a benzamide moiety. These components are often found in various pharmaceuticals and functional materials due to their diverse chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the bromophenyl and benzamide groups. A similar compound, “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide”, has been synthesized via a series of reactions including condensation and physicochemical confirmation .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a heterocyclic compound containing oxygen and nitrogen, the bromophenyl group, a benzene ring with a bromine substituent, and the benzamide group, a benzene ring attached to an amide group .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromine atoms, which are good leaving groups, and the oxadiazole ring, which may participate in various organic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atoms would increase the compound’s molecular weight and could influence its solubility and reactivity .

Scientific Research Applications

Antimicrobial Activities

- Synthesis and Antimicrobial Screening : A study by Kaneria et al. (2016) detailed the synthesis of related compounds with antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Kaneria et al., 2016).

- Antifungal Properties : Kamble et al. (2007) investigated the antifungal activities of related compounds, finding that most exhibited greater antifungal activity than the reference drugs used, suggesting their potential in treating fungal infections (Kamble et al., 2007).

- Antimicrobial and Antileishmanial Activity : Ustabaş et al. (2020) synthesized and characterized a related compound, assessing its antimicrobial activities against various bacteria and its high antileishmanial activity (Ustabaş et al., 2020).

Synthesis and Characterization

- Synthesis of Bis-1,3,4-Oxadiazole : Tomi et al. (2010) described the synthesis of bis-1,3,4-oxadiazole containing glycine moiety and discussed its effects on certain transferase enzymes in sera (Tomi et al., 2010).

- Characterization of Isoxazolone Derivatives : Ryzhkova et al. (2020) synthesized a related compound and discussed its promising potential for different biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova et al., 2020).

Biomedical and Other Applications

- Insecticidal Activity : Qi et al. (2014) evaluated the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, showing potential in agricultural applications (Qi et al., 2014).

- Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized related compounds, evaluating their anticancer activity against various cancer cell lines. The study revealed moderate to excellent anticancer activities (Ravinaik et al., 2021).

- Mesogenic Esters and Liquid Crystalline Properties : Ali and Tomi (2018) synthesized a new series of 1,2,4-oxadiazole derivatives to investigate their mesomorphic properties, relevant in the field of liquid crystals (Ali & Tomi, 2018).

Corrosion, Biocorrosion, and Scaling Controls

- Corrosion Inhibition : Rochdi et al. (2014) investigated the inhibitive properties of related compounds on brass corrosion, biocorrosion, and scaling in cooling water systems, showing significant inhibition efficiency (Rochdi et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their activity .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to oxidative stress and reactive oxygen species (ros) production .

Pharmacokinetics

Similar compounds have been shown to have excellent pharmacokinetic properties and high in vivo efficacy .

Result of Action

Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c1-10-3-2-4-12(9-10)14(21)18-16-20-19-15(22-16)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNMAYWVSJBNEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2588124.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2588126.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588129.png)

![2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2588135.png)

![4-[(Quinolin-8-yloxy)methyl]benzohydrazide](/img/structure/B2588142.png)